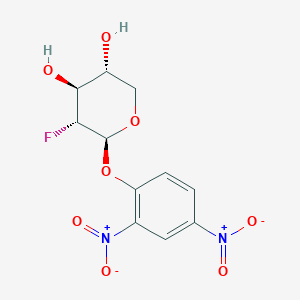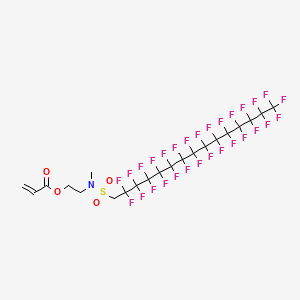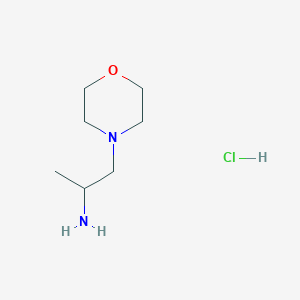
(S)-1-Morpholinopropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinopropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functionalities. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Morpholinopropan-2-amine hydrochloride typically involves the reaction of morpholine with 3-chloropropan-1-amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-amine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Morpholinopropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Morpholinopropan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-Morpholinopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Morpholinopropan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-morpholinopropan-2-amine: This compound has a similar structure but with a methyl group substitution, which can affect its reactivity and biological activity.
1-Morpholinopropan-2-amine: The free base form of the hydrochloride salt, which has different solubility and stability properties.
Morpholine: The parent compound, which lacks the propan-2-amine group and has different chemical and biological properties.
The uniqueness of 1-Morpholinopropan-2-amine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H17ClN2O |
|---|---|
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |
Clé InChI |
RCNXLEBXTHGOQC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


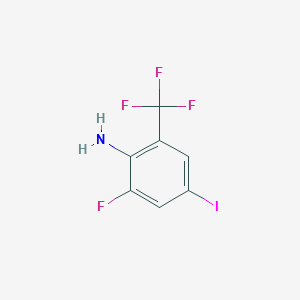
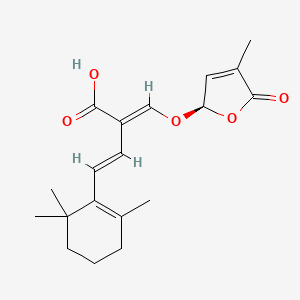
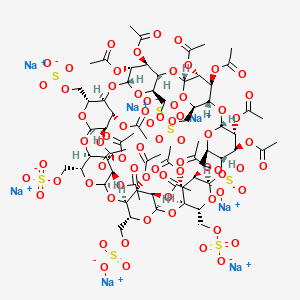

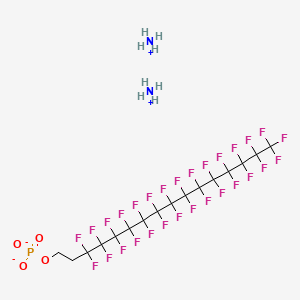


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)



![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
